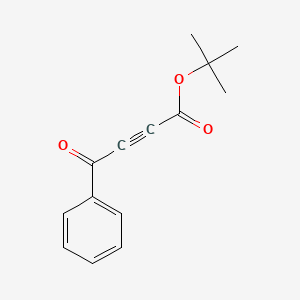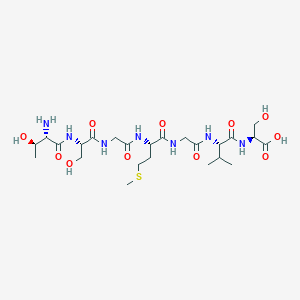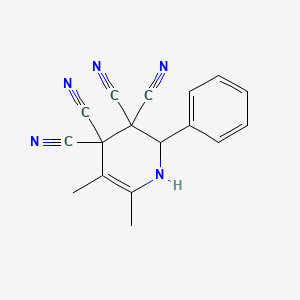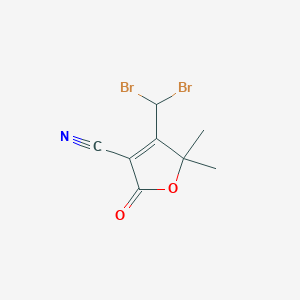
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is an organic compound with a complex structure that includes bromine, carbon, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves the bromination of precursor compounds. One common method involves the reaction of a 4-methyl-biphenyl derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions include maintaining a two-phase medium and using specific brominating agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced chromatographic techniques, such as LC-ESI/MS/MS, can help in the determination and removal of potential genotoxic impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of imines, while oxidation can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential genotoxic effects and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile involves its interaction with molecular targets through its dibromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological pathways. The compound’s genotoxic potential is of particular interest, as it may interact with DNA and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-dibromomethyl-benzonitrile: Similar in structure but with different substituents on the benzene ring.
4-Dibromomethyl-4-methyl-2,5-cyclohexadienone: Another dibromomethyl-substituted compound with distinct reactivity and applications.
Uniqueness
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is unique due to its specific structural features, including the presence of both a dibromomethyl group and a nitrile group
Propiedades
Número CAS |
138473-50-4 |
|---|---|
Fórmula molecular |
C8H7Br2NO2 |
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
4-(dibromomethyl)-5,5-dimethyl-2-oxofuran-3-carbonitrile |
InChI |
InChI=1S/C8H7Br2NO2/c1-8(2)5(6(9)10)4(3-11)7(12)13-8/h6H,1-2H3 |
Clave InChI |
CUCOSMQVBAOCEW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=O)O1)C#N)C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



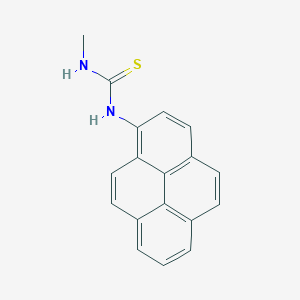
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
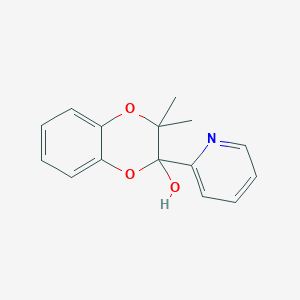
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)


![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
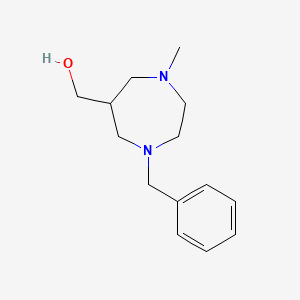
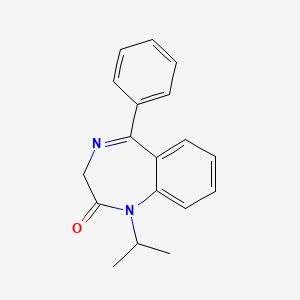
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
